molecular formula C16H13NO3 B2850058 (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid CAS No. 1164564-94-6

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid

Cat. No.: B2850058
CAS No.: 1164564-94-6
M. Wt: 267.284
InChI Key: SXUBNRPBRXDJNF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid typically involves the condensation of biphenyl-2-amine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of biphenyl-2-amine and the carboxyl group of the butenoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the amino and carboxyl groups can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(phenylamino)-4-oxobut-2-enoic acid: Similar structure but lacks the biphenyl group.

    (2E)-4-(naphthylamino)-4-oxobut-2-enoic acid: Contains a naphthyl group instead of a biphenyl group.

    (2E)-4-(pyridylamino)-4-oxobut-2-enoic acid: Features a pyridyl group in place of the biphenyl group.

Uniqueness

The presence of the biphenyl group in (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid imparts unique properties, such as enhanced hydrophobic interactions and potential for π-π stacking, which can influence its binding affinity and specificity towards molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

(2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic acid, a synthetic organic compound characterized by its biphenyl moiety and amino group attached to a 4-oxobut-2-enoic acid backbone, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃NO₃. The presence of the biphenyl group contributes to the compound's lipophilicity, which is crucial for its interaction with biological targets. The enol-ketone functional group (C=C-C=O) enhances its reactivity, allowing it to participate in various biochemical interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The reactive functional groups in the compound allow it to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The biological activity of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Lipophilicity : The biphenyl structure increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.
    PathogenMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
  • Antioxidant Activity : The compound was evaluated using DPPH radical scavenging assays, showing a dose-dependent response that suggests strong antioxidant capabilities.
  • Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound effectively inhibited certain enzymes involved in metabolic pathways, which could be linked to its therapeutic potential in metabolic disorders.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-AminoantipyrineAmino group on a pyrazole ringAnalgesic and anti-inflammatory
3-(Biphenyl)propanoic acidPropanoic acid with biphenyl substituentAntioxidant properties
1-AminonaphthaleneAmino group on naphthaleneAntimicrobial activity

These compounds share structural similarities but exhibit distinct mechanisms of action and efficacy profiles.

Properties

IUPAC Name

(E)-4-oxo-4-(2-phenylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBNRPBRXDJNF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.